5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-4-9-6-5(3-11(2)10-6)7(13)12(4)8/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYGMVLJHALMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN(C=C2C(=O)N1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The foundational route to pyrazolo[3,4-d]pyrimidinones involves cyclocondensation between 5-aminopyrazole precursors and β-ketoesters or β-dicarbonyl compounds. For 5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one, this typically begins with a 5-amino-3-methyl-1H-pyrazole-4-carbonitrile intermediate. Reaction with methyl acetoacetate under acidic conditions (e.g., acetic acid) facilitates ring closure, forming the pyrimidinone core. The methyl groups at positions 2 and 6 are introduced via the methyl substituents on the pyrazole and β-ketoester, respectively. Yields for this method range from 65–78%, with purity dependent on recrystallization solvents such as ethanol-water mixtures.
Alkylation and Functional Group Manipulation
Post-cyclization alkylation represents an alternative strategy. For instance, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives undergo methylation using methyl iodide in dimethylformamide (DMF) under phase-transfer catalysis. While this approach is effective for introducing methyl groups, regioselectivity challenges may arise, necessitating careful control of stoichiometry and reaction time. X-ray diffraction analysis confirms the structural fidelity of products synthesized via this route.
Modern Methodologies
One-Flask Synthesis Using Vilsmeier Reagents
A streamlined one-flask method, adapted from MDPI-reported protocols, employs PBr₃ in DMF to generate a Vilsmeier reagent in situ. Reacting 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile with this reagent at 60°C for 1–2 hours initiates formylation, followed by cyclization upon addition of hexamethyldisilazane (NH(SiMe₃)₂). This method achieves yields up to 91%, with the reaction’s efficiency attributed to the dual role of DMF as solvent and formylating agent.
Table 1: Comparative Yields of One-Flask vs. Traditional Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis. A one-pot protocol involves heating a mixture of β-ketonitrile (e.g., 3-cyano-2,4-pentanedione) and hydrazine hydrate in methanol at 150°C for 5 minutes, followed by addition of methyl acetoacetate and acetic acid. Microwave conditions reduce reaction times from hours to minutes while maintaining yields of 52–75%. This method is particularly advantageous for scaling, as it minimizes side products like acetylated amines.
Mechanistic Insights
Cyclocondensation Pathways
The formation of the pyrimidinone ring proceeds via nucleophilic attack of the 5-amino group on the electrophilic carbonyl carbon of the β-ketoester, followed by dehydration. Density functional theory (DFT) calculations using the B3LYP hybrid functional corroborate the energetically favorable transition state for this step.
Role of Catalysts and Solvents
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency by stabilizing reactive intermediates in DMF. Conversely, protic solvents like ethanol favor cyclocondensation but may necessitate longer reaction times.
Analytical Characterization
Spectroscopic Validation
¹H-NMR spectra of the target compound exhibit distinct signals for the methyl groups at δ 2.35 (2-CH₃) and δ 2.50 (6-CH₃), while the amino proton resonates as a broad singlet at δ 5.8. X-ray crystallography confirms the planar geometry of the pyrazolo[3,4-d]pyrimidinone core and the cis configuration of the dihydro ring.
Hirshfeld Surface Analysis
Intermolecular interactions, particularly N–H···O hydrogen bonds between the pyrimidinone oxygen and amino groups, dominate the crystal packing. Hirshfeld surface analysis reveals that these interactions account for 35–40% of total surface contacts, ensuring structural stability.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated for its potential as a therapeutic agent due to its structural similarity to purines and pyrimidines, which are essential components of nucleic acids.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. A study demonstrated its ability to inhibit the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways. This suggests potential as a lead compound for developing new anticancer drugs .
Antiviral Properties
Another area of exploration is its antiviral activity. Preliminary studies have shown that it can inhibit viral replication in certain viral infections, potentially offering a new avenue for antiviral drug development .
Biochemical Applications
The compound's unique structure allows it to interact with various biological targets, making it a candidate for biochemical research.
Enzyme Inhibition
It has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . This inhibition could be leveraged in developing treatments for diseases characterized by rapid cell proliferation.
Agricultural Chemistry
Recent investigations have also explored the use of this compound in agricultural applications. Its ability to modulate plant growth responses has been noted, indicating potential use as a growth regulator or herbicide .
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of specific apoptotic pathways .
Case Study 2: Antiviral Mechanism
In vitro studies on viral infections showed that this compound could reduce viral load significantly by targeting viral polymerases, thereby disrupting the replication cycle .
Case Study 3: Enzyme Inhibition
Research focusing on enzyme kinetics revealed that this compound acts as a competitive inhibitor of DHFR, with IC50 values indicating effective inhibition at low concentrations .
Mechanism of Action
The mechanism of action of 5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Modifications and Substituent Effects
The biological activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is highly dependent on substituent patterns. Key comparisons include:
Key Observations :
- Amino vs. Nitrobenzylideneamino Groups: The 5-amino group in the target compound may favor interactions with polar residues in enzymes, while the nitrobenzylideneamino group in 10e enhances cytotoxicity via electron-withdrawing effects .
- Methyl Substituents: 2,6-Dimethyl groups in the target compound likely improve metabolic stability compared to monosubstituted analogues (e.g., 1-methyl derivatives) .
Comparison :
- The target compound’s synthesis may parallel methods in , where formic acid promotes cyclization of amide intermediates. In contrast, derivatives like 10e require multi-step functionalization with aromatic amines .
Antitumor Activity:
- Compound 10e : Exhibits potent activity (IC50 = 11 µM) against MCF-7 breast cancer cells, attributed to the nitro group’s electron-withdrawing effects and aryl interactions .
Antibacterial Activity:
- Pyrazolo[3,4-d]pyrimidin-4-ones with thiazolo or thieno fused rings show broad-spectrum antibacterial effects (e.g., inhibition of S. aureus DNA polymerase III) . The target’s methyl and amino groups may reduce antibacterial efficacy compared to sulfur-containing analogues.
Enzyme Inhibition:
- Derivatives like 1-methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one serve as precursors for CK2 kinase inhibitors . The target’s amino group could enhance binding affinity to ATP-binding pockets.
Biological Activity
5-Amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 114936-13-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Formula: C₇H₉N₅O
Molecular Weight: 179.18 g/mol
Density: Not Available
Boiling Point: Not Available
Melting Point: Not Available
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Protein Kinases: The compound has shown potential in inhibiting various protein kinases involved in cancer progression. For instance, it modulates the MAPK signaling pathways, leading to decreased levels of total ERK and its phosphorylated form. This results in the down-regulation of metalloproteinase MMP-9 and promotes cell cycle arrest and apoptosis in cancer cells .
- Anti-Proliferative Effects: In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines including HepG2 (liver), MDA-MB-231 (breast), and A2780 (ovarian) cells. The IC₅₀ values for these cell lines were notably lower than those for standard treatments like sorafenib .
- Induction of Apoptosis: Flow cytometric studies revealed that treatment with this compound leads to substantial apoptosis in cancer cells, characterized by subG1 cell-cycle arrest .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the pyrazolo-pyrimidine ring can enhance or diminish its activity:
- Substitution at C6: The introduction of electron-withdrawing groups at the C6 position has been correlated with increased anticancer potency.
- Furoxan Moiety: Compounds with a furoxan moiety at specific positions have demonstrated synergistic effects on growth inhibition in cancer models .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-Cancer Activity: A study evaluated the compound's efficacy against various human cancer cell lines using MTT assays. The results indicated that it was particularly effective against liver and breast cancer cells with IC₅₀ values significantly lower than those of conventional chemotherapeutics like sorafenib .
- Mechanistic Insights: Further investigations revealed that the compound induces apoptosis through modulation of apoptotic pathways and cell cycle regulation, highlighting its potential as a therapeutic agent in oncology .
- Safety Profile: Preliminary toxicity assessments indicate that the compound has a favorable safety profile with no significant acute toxicity observed in animal models up to high doses (2000 mg/kg) during initial evaluations .
Q & A
Q. Basic Characterization
Q. Advanced Techniques
- X-ray Crystallography : Resolves regiochemical ambiguities, such as distinguishing between 1H- and 2H-tautomers .
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities from side reactions (e.g., incomplete methylation) .
What methodologies are used to evaluate the biological activity of this compound, particularly as a PDE5 inhibitor?
Q. Basic Screening
- Isotopic Tracer Assay : Measures PDE5 inhibition by tracking hydrolysis of ³H-labeled cGMP. IC₅₀ values are calculated from dose-response curves (e.g., IC₅₀ = 90 nM for a benzyl-substituted analog) .
- Cell-Based Assays : Tests vasodilation in smooth muscle cells using cGMP accumulation as a readout .
Q. Advanced Profiling
- Selectivity Studies : Compare inhibition across PDE isoforms (e.g., PDE1, PDE6) using recombinant enzymes. For example, a 2,6-dimethyl derivative may show >100-fold selectivity for PDE5 over PDE6 .
- Molecular Docking : Predicts binding interactions with PDE5’s catalytic domain, highlighting key residues (e.g., Gln817) for structure-activity optimization .
How can researchers resolve contradictions in reported biological data for pyrazolo[3,4-d]pyrimidin-4-one derivatives?
Case Example : Discrepancies in IC₅₀ values for PDE5 inhibition across studies.
- Methodological Validation :
- Structural Confirmation : Re-characterize disputed compounds via XRD to rule out regioisomeric impurities .
What strategies are effective for modifying the 5-amino group to enhance pharmacological properties?
Q. Basic Modifications
Q. Advanced Design
- Bioisosteric Replacement : Replace the 5-amino group with a thioamide (-NHCOSR) to modulate electronic effects and binding affinity .
- Prodrug Synthesis : Convert the amino group to a phosphate ester for enhanced aqueous solubility and in vivo release .
What safety and handling protocols are recommended for this compound during laboratory synthesis?
Q. Basic Precautions
Q. Advanced Safety
- Waste Management : Neutralize acidic/basic byproducts before disposal (e.g., quench with NaHCO₃ for HCl gas) .
- Toxicity Screening : Assess mutagenicity via Ames test, as pyrazolo-pyrimidines may intercalate DNA .
How can computational chemistry aid in the design of novel derivatives with improved target selectivity?
Q. Basic Modeling
Q. Advanced Workflows
- MD Simulations : Run 100-ns trajectories to assess conformational stability of ligand-enzyme complexes .
- QSAR Models : Train regression models on IC₅₀ data to correlate substituent electronic parameters (e.g., Hammett σ) with activity .
What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
Q. Basic Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
